molecular formula C20H29N3O5 B1408362 Tert-butyl 4-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate CAS No. 1781241-38-0

Tert-butyl 4-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate

Cat. No.: B1408362
CAS No.: 1781241-38-0
M. Wt: 391.5 g/mol
InChI Key: UTXVGVTZQUIFHB-UHFFFAOYSA-N
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Description

Tert-butyl 4-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, an oxazolidinone moiety, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate typically involves multiple steps. One common route includes the formation of the oxazolidinone ring through a cyclization reaction, followed by the introduction of the piperazine ring and the tert-butyl ester group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Tert-butyl 4-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and mechanisms.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The oxazolidinone moiety can form hydrogen bonds and other interactions with target molecules, while the piperazine ring provides additional binding sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(3-methoxylphenyl)piperazine-1-carboxylate: Similar in structure but lacks the oxazolidinone moiety.

    Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Contains a pyridine ring instead of the oxazolidinone moiety.

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Properties

IUPAC Name

tert-butyl 4-[[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O5/c1-20(2,3)28-18(24)22-11-9-21(10-12-22)13-17-14-23(19(25)27-17)15-5-7-16(26-4)8-6-15/h5-8,17H,9-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXVGVTZQUIFHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2CN(C(=O)O2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301109707
Record name 1-Piperazinecarboxylic acid, 4-[[3-(4-methoxyphenyl)-2-oxo-5-oxazolidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301109707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781241-38-0
Record name 1-Piperazinecarboxylic acid, 4-[[3-(4-methoxyphenyl)-2-oxo-5-oxazolidinyl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1781241-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-[[3-(4-methoxyphenyl)-2-oxo-5-oxazolidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301109707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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